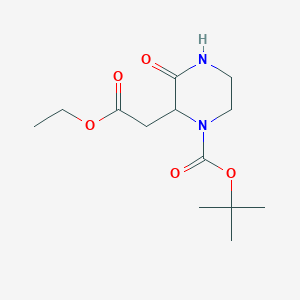

2-(Pyrrolidin-1-yl)cyclopentanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-(Pyrrolidin-1-yl)cyclopentanol, often employs [3+2] cycloaddition strategies. For instance, the cycloaddition of 2-azaallyl anions with alkenes is highlighted as a potent method for generating substituted pyrrolidines. Notably, the use of nonstabilized 2-azaallyllithiums, generated from (2-azaallyl)stannanes, facilitates the formation of pyrrolidine cycloadducts through both intra- and intermolecular modes, showcasing a broadened scope for pyrrolidine synthesis (Pearson & Stoy, 2003). Similarly, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers diverse stereochemical patterns in enantioselective pyrrolidine synthesis, underscoring the method's versatility and potential for creating various pyrrolidine derivatives (Adrio & Carretero, 2019).

Molecular Structure Analysis

The structural elucidation of pyrrolidine derivatives reveals significant insights into their conformations and stereochemistry. For instance, studies on compounds like 3-Benzylidene-1′-methyl-4′-phenyldispiro[cyclopentane-1,3′-pyrrolidine-2′,1′′-acenaphthene]-2,2′′-dione indicate the pyrrolidine ring adopting an envelope conformation, which is crucial for understanding the molecule's spatial arrangement and its implications on reactivity and interaction (Varadharajan et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives often highlight the compound's reactivity and potential for further functionalization. For example, the efficient stereoselective Michael addition catalyzed by pyrrolidine derivatives emphasizes the utility of these compounds in synthetic chemistry, particularly in constructing complex molecules with high stereoselectivity and yield (Singh et al., 2013).

Physical Properties Analysis

The study of physical properties, such as spectroscopic characteristics (FT-IR, NMR, UV), provides a foundational understanding of 2-(Pyrrolidin-1-yl)cyclopentanol's molecular features. These analyses contribute to a comprehensive understanding of the compound's molecular identity and behavior under different conditions (Özdemir et al., 2016).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity patterns and interaction with different substrates, underpins the compound's application scope. The generation and cycloaddition of polymer-supported azomethine ylides demonstrate innovative approaches to synthesizing pyrrolidine derivatives, showcasing the adaptability and functional diversity of these compounds (Komatsu et al., 2002).

Aplicaciones Científicas De Investigación

Asymmetric Michael Addition Catalyst : A derivative, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has been used as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This demonstrates high yield and stereoselectivity, important in pharmaceutical synthesis (K. Singh et al., 2013).

Synthesis of Pyrrolidines : Pyrrolidines, including those derived from 2-(Pyrrolidin-1-yl)cyclopentanol, show significant biological effects and are used in medicine, dyes, and agrochemicals. Their synthesis is important for modern science (Magdalena Żmigrodzka et al., 2022).

Antimicrobial and Antioxidant Activity : Compounds derived from reactions involving cyclopentanol derivatives show moderate antifungal activity and potential applications in antibacterial and antifungal areas (R. Rusnac et al., 2020).

CCR5 Antagonists : 3-(Pyrrolidin-1-yl)propionic acids, a related compound, have shown high affinity for the CCR5 receptor and potent anti-HIV activity. This underscores the importance of pyrrolidine derivatives in therapeutic applications (C. L. Lynch et al., 2003).

Synthesis of Pyrrolidine Derivatives : Synthesis strategies for creating 2-(Pyrrolidin-1-yl)pyridine derivatives have been described, showing significance in microbiological activities and potential therapeutic uses (A. Miszke et al., 2008).

Synthesis of Highly Functionalized Frameworks : There has been an efficient protocol developed for synthesizing highly substituted functionalized 2-(Pyrrolidin-1-yl)thiazole rings. This has applications in biological activities, demonstrating the versatility of pyrrolidine-based compounds (Samet Belveren et al., 2017).

Catalytic Enantioselective Synthesis : Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, a method to synthesize pyrrolidines, have been highlighted for their efficiency in creating complex compounds with multiple stereocenters, crucial in the pharmaceutical industry (Rishikesh Narayan et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKHVOQROHUFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-1-yl)cyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)

![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)